
Cyclopentanamine, 2-(2-furanylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(furan-2-ylmethyl)cyclopentanamine is an organic compound that features a cyclopentane ring substituted with an amine group and a furan ring attached via a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-ylmethyl)cyclopentanamine typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.
Attachment of the Methylene Bridge: The furan ring is then functionalized with a methylene group, often through a Friedel-Crafts alkylation reaction using formaldehyde and an acid catalyst.
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Amine Group:
Industrial Production Methods
Industrial production of 2-(furan-2-ylmethyl)cyclopentanamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(furan-2-ylmethyl)cyclopentanamine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted amines and amides.
Wissenschaftliche Forschungsanwendungen
2-(furan-2-ylmethyl)cyclopentanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-(furan-2-ylmethyl)cyclopentanamine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The furan ring can participate in π-π interactions, while the amine group can form hydrogen bonds, contributing to the compound’s overall bioactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(furan-2-ylmethylene)cyclopentanone: This compound features a similar structure but with a ketone group instead of an amine group.
2-(furan-2-ylmethyl)cyclopentanone: Similar to the above but with a methylene bridge instead of a direct attachment.
Eigenschaften
CAS-Nummer |
18134-25-3 |
|---|---|
Molekularformel |
C10H15NO |
Molekulargewicht |
165.23 g/mol |
IUPAC-Name |
2-(furan-2-ylmethyl)cyclopentan-1-amine |
InChI |
InChI=1S/C10H15NO/c11-10-5-1-3-8(10)7-9-4-2-6-12-9/h2,4,6,8,10H,1,3,5,7,11H2 |
InChI-Schlüssel |
BQCDOVRAZHBFED-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(C1)N)CC2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![([1,1'-Biphenyl]-2,2'-diyl)bis[(4-hydroxyphenyl)methanone]](/img/structure/B14720411.png)
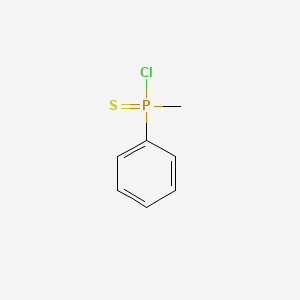
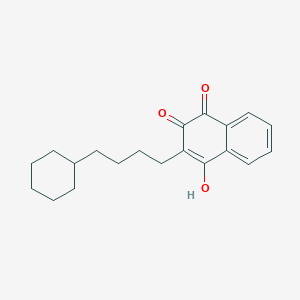

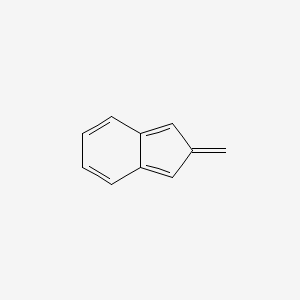
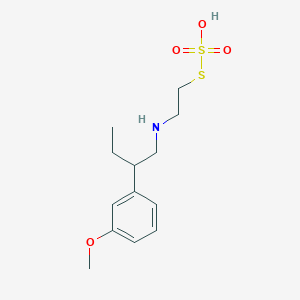
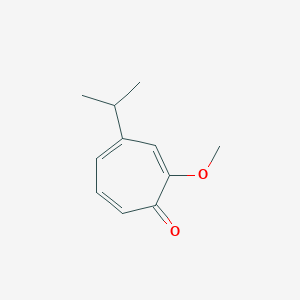

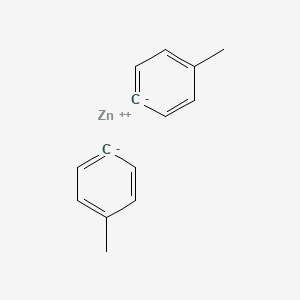
![N-[1-(4-Nitrophenyl)propylidene]hydroxylamine](/img/structure/B14720477.png)
![2-[(Prop-2-en-1-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14720481.png)
![[2-(2-Chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate](/img/structure/B14720490.png)
![4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl hexanoate](/img/structure/B14720497.png)
